5-Methyl-2-furyl-(2-iso-propylphenyl)methanol
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Overview
Description
5-Methyl-2-furyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . This compound is characterized by a furan ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group, connected through a methanol group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 5-Methyl-2-furyl-(2-iso-propylphenyl)methanol typically involves the reaction of 5-methyl-2-furylmethanol with 2-isopropylphenylmagnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
5-Methyl-2-furyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-Methyl-2-furyl-(2-iso-propylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 5-Methyl-2-furyl-(2-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The furan ring and phenyl ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways, inhibition of microbial growth, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
5-Methyl-2-furyl-(2-iso-propylphenyl)methanol can be compared with similar compounds such as:
5-Methyl-2-furylmethanol: This compound lacks the phenyl ring and is primarily used as an intermediate in organic synthesis.
2-Isopropylphenylmethanol: This compound lacks the furan ring and is used in the synthesis of various aromatic compounds.
5-Methylfurfuryl alcohol: Similar to 5-Methyl-2-furylmethanol but with a different substitution pattern on the furan ring.
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(2-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)12-6-4-5-7-13(12)15(16)14-9-8-11(3)17-14/h4-10,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYDZNEHIDGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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